molecular formula C17H17NO3 B488575 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one CAS No. 638136-12-6

5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one

Cat. No.: B488575
CAS No.: 638136-12-6
M. Wt: 283.32g/mol
InChI Key: CAQBXVYDEHLQKG-UHFFFAOYSA-N
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Description

5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one is a complex organic compound with a unique structure that includes a benzooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with o-tolyl acetic acid derivatives under acidic conditions to form the benzooxazole ring. The methylation and subsequent etherification steps are carried out using methyl iodide and sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzooxazole ring, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of benzooxazole oxides.

    Reduction: Formation of reduced benzooxazole derivatives.

    Substitution: Formation of substituted benzooxazole compounds.

Scientific Research Applications

5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzooxazole ring is known to intercalate with DNA, potentially leading to its use in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one
  • 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-thione

Uniqueness

5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one is unique due to its specific substitution pattern on the benzooxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

5-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-7-8-16-14(11-12)18(17(19)21-16)9-10-20-15-6-4-3-5-13(15)2/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQBXVYDEHLQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796338
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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